6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
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Overview
Description
6-Azaspiro[35]nonane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The carboxylic acid group can then be introduced through a series of reactions, such as oxidation or hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified through crystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration can result in different chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(6-10-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQGCOSSZPWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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